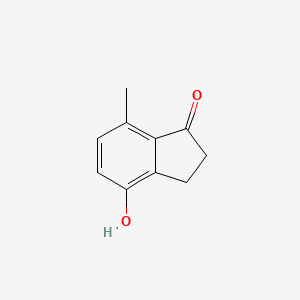

4-Hydroxy-7-methyl-1-indanone

説明

Overview of Indanone Scaffold in Natural Products and Synthetic Chemistry

The indanone scaffold is a fundamental structural motif present in numerous naturally occurring bioactive compounds and synthetic molecules. nih.govresearchgate.net In nature, derivatives of indane are found in secondary metabolites that can help plants defend against pathogens like bacteria and fungi. researchgate.net Annulated indanone scaffolds, in particular, are key structural components of many bioactive natural products. nih.gov Examples include jatropholone A and B, which show antiplasmodial and cytotoxic activities, and fredericamycin A, which has antitumor properties. nih.gov

In synthetic chemistry, indanones are highly valued as intermediates for creating a wide range of organic molecules, including carbocycles, heterocycles, and other natural products. nih.govtandfonline.com Their chemical versatility and accessibility make them a common starting point for complex molecular construction. nih.gov The development of new synthetic methods targeting the indanone core is an active area of research, driven by the significant biological profiles of indanone-containing compounds. nih.govchinesechemsoc.org These compounds are not only important in medicinal chemistry but also find applications as organic functional materials and dyes. nih.gov

Biological Relevance of Indanone Derivatives (General, Non-Clinical)

Indanone derivatives exhibit a broad spectrum of biological activities, establishing them as a significant class of compounds in pharmacological research. nih.govbeilstein-journals.orgresearchgate.net The indanone moiety is a core component of many pharmacologically active agents. nih.gov Research has demonstrated that these derivatives possess anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.govbeilstein-journals.org

The structural framework of indanone is considered a "privileged structure" in medicinal chemistry due to its recurrence in various bioactive compounds. nih.govresearchgate.net For instance, certain indanone derivatives have shown promising antiproliferative effects against various cancer cell lines, addressing the need for novel therapeutic agents. tandfonline.com The hybridization of the indanone scaffold with other pharmacophores is being explored as a strategy to potentially overcome drug resistance and improve therapeutic efficacy. tandfonline.com Furthermore, indanones are investigated for their potential in treating neurodegenerative conditions, such as Alzheimer's disease, and for their roles as insecticides and herbicides. beilstein-journals.org The diverse biological applications of indanone derivatives continue to fuel research into new synthetic variations and their potential bioactivities. tandfonline.comnih.gov

Identification and Isolation of 4-Hydroxy-7-methyl-1-indanone from Natural Sources (e.g., Nostoc commune)

| Property | Value |

| Molecular Formula | C10H10O2 |

| Monoisotopic Mass | 162.06808 Da |

| InChI | InChI=1S/C10H10O2/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,11H,3,5H2,1H3 |

| InChIKey | LQCJCAYSGRFFCU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=C(C=C1)O)CCC2=O |

Contextualization of this compound within Broader Chemical Research Domains

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-7-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,11H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCJCAYSGRFFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701046098 | |

| Record name | 4-Hydroxy-7-methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22242-84-8 | |

| Record name | 4-Hydroxy-7-methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-7-METHYL-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 7 Methyl 1 Indanone and Its Analogs

Conventional Synthetic Routes

Traditional approaches to 1-indanone (B140024) synthesis have laid the groundwork for more advanced methods and are still widely employed for their reliability and versatility.

High-yielding synthetic routes to 4-hydroxy-7-methyl-1-indanone (1) have been successfully developed starting from 6-methylcoumarin (B191867) (2). researchgate.netunigoa.ac.in Two distinct pathways have been described, demonstrating the versatility of this precursor.

A more concise, two-step alternative also starts with 6-methylcoumarin (2). researchgate.net The initial step involves catalytic hydrogenation of the coumarin (B35378). The resulting intermediate is then subjected to fusion with anhydrous aluminum chloride (AlCl₃), which facilitates a Fries rearrangement followed by intramolecular cyclization to directly yield this compound (1) in high yield. researchgate.net

Table 1: Comparison of Synthetic Routes from 6-methylcoumarin to this compound researchgate.net

| Route | Key Steps | Key Reagents | Overall Yield |

| Route A (4 steps) | 1. Methylative lactone ring opening2. Catalytic hydrogenation3. PPA cyclization4. Demethylation | 1. Dimethyl sulfate, NaOH2. H₂, Pd/C3. PPA4. HBr, Acetic Acid | Excellent |

| Route B (2 steps) | 1. Catalytic hydrogenation2. AlCl₃ fusion | 1. H₂, Pd/C2. Anhydrous AlCl₃ | High (84%) |

Intramolecular cyclization is a cornerstone of 1-indanone synthesis, involving the formation of the five-membered ring onto the aromatic core.

Friedel-Crafts Acylation: This is one of the most powerful and widely used methods for constructing the 1-indanone framework. orgsyn.orgmasterorganicchemistry.com The reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. nih.gov Strong acids, such as polyphosphoric acid (PPA), methanesulfonic acid (MSA), or Lewis acids like aluminum chloride (AlCl₃), are employed to promote the intramolecular electrophilic aromatic substitution. masterorganicchemistry.comnih.govd-nb.info For instance, the cyclization of 3-(2′-methoxy-5′-methylphenyl)propanoic acid to 4-methoxy-7-methyl-1-indanone (B14044074) is a key step in the synthesis of the target compound and is achieved using PPA. researchgate.net The use of Meldrum's acid derivatives as acylating agents represents a milder alternative to traditional carboxylic acids or acyl chlorides, often requiring only catalytic amounts of a Lewis acid and accommodating a wider range of functional groups. orgsyn.orgnih.govuwaterloo.ca

Nazarov Cyclization: The Nazarov cyclization is an electrocyclic reaction used to synthesize cyclopentenones, which can be readily converted to 1-indanones. beilstein-journals.orgd-nb.info The reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone (or chalcone). beilstein-journals.orgresearchgate.net For example, chalcones can undergo Nazarov cyclization in the presence of acids like trifluoroacetic acid to give a 1-indanone intermediate. beilstein-journals.org Lewis acids such as Cu(OTf)₂ are also effective catalysts for this transformation. beilstein-journals.orgnih.gov The reactivity and selectivity of the cyclization can be controlled by the substitution pattern on the dienone precursor. beilstein-journals.org This method is particularly useful for synthesizing 1-indanones with various substitution patterns on the five-membered ring. researchgate.net

Modern transition-metal-catalyzed reactions offer efficient pathways to 1-indanones. Palladium-catalyzed carbonylative cyclization involves the reaction of unsaturated aryl halides with carbon monoxide to form an acyl-palladium intermediate, which then undergoes intramolecular cyclization. organic-chemistry.orgresearchgate.net This method allows for the synthesis of 1-indanones from readily available starting materials like 1-bromo-2-vinylbenzene derivatives. researchgate.net A notable example is the one-pot Heck-aldol annulation reaction where a palladium catalyst first facilitates a Heck reaction to install an enol functionality on an aromatic ring, which is then followed by an aldol-type annulation to form the 1-indanone structure. liv.ac.uk These cascade reactions provide a powerful tool for constructing complex indanone frameworks efficiently. liv.ac.uknih.govnih.gov

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a robust method for constructing the six-membered aromatic ring of the indanone system. wikipedia.orgorganic-chemistry.org This approach can be used to build a substituted cyclohexene (B86901) ring, which is subsequently aromatized to form the benzene (B151609) portion of the indanone. For instance, the synthesis of 7-methyl substituted 1-indanone has been achieved through a Diels-Alder reaction between 1,3-pentadiene (B166810) and 2-cyclopentenone. researchgate.net The resulting bicyclic adduct is then subjected to oxidative aromatization, often using a palladium on carbon (Pd/C) catalyst, to yield the final 1-indanone product. researchgate.net This strategy offers excellent control over the substitution pattern of the aromatic ring. researchgate.net

Copper catalysis has emerged as a valuable tool for synthesizing substituted 1-indanones. A facile and highly efficient copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives has been developed to produce 3-hydroxy-1-indanones under mild conditions and in very good yields. organic-chemistry.org Another approach involves a stereoselective, catalytic tandem transformation of α,β-unsaturated arylketones to fluorine-containing 1-indanone derivatives via a Nazarov cyclization followed by electrophilic fluorination, catalyzed by copper(II) triflate. nih.gov

Green Chemistry Approaches in 1-Indanone Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to 1-indanones. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One significant development is the use of microwave-assisted intramolecular Friedel-Crafts acylation. nih.govresearchgate.net This technique, often employing metal triflates as recyclable catalysts in ionic liquids, allows for the formation of 1-indanones in good yields within short reaction times. researchgate.net The catalytic system can often be recovered and reused multiple times without a significant loss of activity. nih.govresearchgate.net

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. In the synthesis of 1-indanone derivatives, microwave irradiation dramatically reduces reaction times and can improve yields. nih.govpreprints.org This technology is particularly effective for key reactions such as the Nazarov cyclization and Friedel-Crafts acylation. nih.govresearchgate.net

The Nazarov cyclization, a crucial method for forming the five-membered ring of the indanone core from chalcone (B49325) precursors, is significantly enhanced by microwave heating. preprints.orgresearchgate.net For instance, the synthesis of 1-indanones related to combretastatin (B1194345) A-4 from chalcones using trifluoroacetic acid (TFA) as a catalyst saw reaction times plummet from 4 hours with conventional heating to just 20 minutes under microwave irradiation at a similar temperature. nih.govresearchgate.net Similarly, a Friedel-Crafts protocol involving p-methylphenol and α,β-unsaturated carboxylic acids under solventless microwave irradiation reduced reaction times to 2 minutes while improving yields. preprints.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Indanone Synthesis

| Reaction Type | Heating Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Nazarov Cyclization | Conventional | 4 hours | 120 °C | - | nih.gov |

| Nazarov Cyclization | Microwave | 20 minutes | 120 °C | - | nih.gov |

| Friedel-Crafts | Microwave | 2 minutes | - | 30-60% | preprints.org |

Ultrasound-Assisted Synthesis

While direct ultrasound-assisted synthesis of this compound is not extensively documented, sonochemistry plays a significant role in the efficient synthesis of its key precursors, such as chalcones. mdpi.com Chalcones are commonly prepared via Claisen-Schmidt condensation, a reaction that can be sluggish under conventional conditions. mdpi.comscholarsresearchlibrary.com

The application of ultrasound provides the necessary activation energy through acoustic cavitation, leading to a remarkable acceleration of the reaction rate. Experimental results show that the ultrasound-assisted synthesis of (E)-1,3-diphenyl-2-propen-1-one, a model chalcone, was 225 times faster than the conventional stirring method at room temperature (15 minutes versus 4 hours). mdpi.com This rapid and efficient synthesis of chalcone intermediates is crucial, as these compounds are subsequently cyclized to form the indanone scaffold. preprints.org The use of ultrasound aligns with the principles of green chemistry by reducing reaction times and potentially lowering energy consumption. mdpi.com

Catalyst Recovery and Reusability

The principles of green and sustainable chemistry emphasize the importance of catalyst recovery and reuse, which is a critical consideration in the synthesis of indanones. Developing processes where the catalyst can be easily separated from the reaction mixture and reused without a significant loss of activity makes the synthesis more economically viable and environmentally benign. researchgate.net

In the context of indanone synthesis, specific examples highlight this practice. During a microwave-assisted intramolecular Friedel–Crafts acylation to produce 1-indanones from 3-arylpropanoic acids, the metal triflate catalyst used could be recovered and reused without a discernible loss of catalytic activity. nih.gov This demonstrates a practical application of catalyst recycling in a modern synthetic method. Furthermore, in the broader field of synthesizing chiral building blocks that could be related to indanone derivatives, a chiral Zirconium(IV) complex used for the highly enantioselective α-hydroxylation of β-keto esters was shown to be recyclable and effective for gram-scale reactions. organic-chemistry.org The ability to recover and reuse these often expensive and complex catalysts is a key factor in designing sustainable synthetic routes. researchgate.net

Table 2: Examples of Reusable Catalysts in Indanone-Related Syntheses

| Catalyst | Reaction Type | Application | Reusability | Reference |

|---|---|---|---|---|

| Metal Triflate | Intramolecular Friedel–Crafts Acylation | 1-Indanone Synthesis | Recovered and reused without loss of activity | nih.gov |

| Chiral Zirconium(IV) Complex | α-Hydroxylation | Synthesis of Chiral α-hydroxy β-keto esters | Recyclable and suitable for gram-scale reactions | organic-chemistry.org |

Synthesis of Key Intermediates and Precursors to this compound

High-yielding synthetic routes to this compound have been developed starting from the readily available precursor, 6-methylcoumarin. researchgate.netunigoa.ac.in Two distinct and efficient pathways have been described.

The first route involves a four-step sequence. It begins with the methylative lactone ring opening of 6-methylcoumarin, which is then followed by the catalytic hydrogenation of the cinnamyl double bond to yield 3-(2′-methoxy-5′-methylphenyl)propanoic acid. This intermediate undergoes cyclization using polyphosphoric acid (PPA) to form 4-methoxy-7-methyl-1-indanone. The final step is the demethylation of this methoxy (B1213986) ether to afford the target compound, this compound, in excellent yield. researchgate.net

An alternative, more concise two-step synthesis provides a more direct path to the final product. This route starts with the catalytic hydrogenation of 6-methylcoumarin. The resulting dihydrocoumarin (B191007) is then directly converted to this compound in high yield by fusion with anhydrous aluminum chloride (AlCl₃). researchgate.net

Table 3: Synthetic Routes to this compound from 6-Methylcoumarin

| Route | Step 1 | Step 2 | Step 3 | Step 4 | Reference |

|---|---|---|---|---|---|

| Route 1 | Methylative lactone ring opening | Catalytic hydrogenation | PPA cyclization | Demethylation | researchgate.net |

| Route 2 | Catalytic hydrogenation | Fusion with anhydrous AlCl₃ | - | - | researchgate.net |

Stereoselective Synthesis and Chiral Indanone Derivatives

The synthesis of specific stereoisomers of indanone derivatives is of great interest, as biological activity is often dependent on the precise three-dimensional arrangement of the molecule. preprints.org Consequently, significant research has been dedicated to developing stereoselective methods for producing chiral indanones. organic-chemistry.orgacs.org

Several advanced catalytic systems have been successfully employed to achieve high levels of enantioselectivity. These methods often create chiral centers at the 3-position of the indanone ring with excellent control.

Key methodologies include:

Rhodium-catalyzed asymmetric intramolecular 1,4-addition : This method utilizes pinacolborane chalcone derivatives in the presence of a chiral MonoPhos ligand to produce enantioenriched 3-aryl-1-indanones in high yields and with excellent enantioselectivities. organic-chemistry.org

Palladium-catalyzed asymmetric reductive-Heck reaction : An efficient intramolecular reaction that allows for the synthesis of enantiomerically enriched 3-substituted indanones. acs.orgfigshare.com

Nickel-catalyzed reductive cyclization : This approach effectively converts a broad range of enones into indanones with high enantiomeric induction. organic-chemistry.org

These stereoselective strategies provide access to specific chiral indanone scaffolds, which are valuable as advanced intermediates in the synthesis of complex molecules. rsc.orgresearchgate.net

Table 4: Catalytic Systems for Stereoselective Indanone Synthesis

| Metal/Catalyst System | Reaction Type | Product Type | Outcome | Reference |

|---|---|---|---|---|

| Rhodium / MonoPhos | Asymmetric intramolecular 1,4-addition | Chiral 3-aryl-1-indanones | High yields, excellent enantioselectivities | organic-chemistry.org |

| Palladium | Asymmetric reductive-Heck reaction | Enantioenriched 3-substituted indanones | Efficient synthesis | acs.orgfigshare.com |

| Nickel | Reductive cyclization of enones | Chiral indanones | High enantiomeric induction | organic-chemistry.org |

Chemical Reactivity and Transformations of 4 Hydroxy 7 Methyl 1 Indanone

Functional Group Modifications

The hydroxyl and carbonyl groups of 4-Hydroxy-7-methyl-1-indanone are amenable to various modifications, enabling the synthesis of a wide array of derivatives.

Esterification of the Hydroxyl Group

The phenolic hydroxyl group at the C-4 position can be readily converted into an ester. This transformation is a standard reaction for phenols, typically achieved by reacting the indanone with an acyl chloride or acid anhydride (B1165640) in the presence of a base. For instance, acetylation is a common esterification process used to protect the hydroxyl group or to modify the molecule's properties. While specific examples focusing solely on this compound are not extensively documented in dedicated studies, this type of transformation is a fundamental and predictable reaction in organic synthesis.

Carbonyl Group Transformations (e.g., Aldol (B89426) Condensation leading to Arylidene Indanones)

The carbonyl group and the adjacent α-methylene protons are key to one of the most significant transformations of 1-indanones: the Claisen-Schmidt condensation. wikipedia.org This base-catalyzed reaction, a type of crossed aldol condensation, involves the reaction of the indanone enolate with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org This process yields 2-arylidene-1-indanones, which are rigid analogs of chalcones and feature an α,β-unsaturated ketone system within a five-membered ring. rsc.orgresearchgate.net

The reaction is typically carried out using a base such as sodium hydroxide (B78521) in an alcoholic solvent. usm.myanalis.com.my The resulting arylidene indanones are planar structures, which allows for electronic effects from substituents on the arylidene ring to be transmitted to the indanone carbonyl group. rsc.org The synthesis of these derivatives is a subject of research due to the biological relevance of the arylidene indanone scaffold. researchgate.net

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Product | Reaction Type | Significance |

|---|---|---|---|---|

| This compound | Substituted Benzaldehydes | 2-Arylidene-4-hydroxy-7-methyl-1-indanones | Claisen-Schmidt Condensation | Forms α,β-unsaturated ketone system; creates chalcone (B49325) analogs. rsc.orgusm.my |

Annulation Reactions and Fused/Spiro Frameworks

The 1-indanone (B140024) core, including this compound, serves as a versatile building block for the construction of more complex molecular architectures, such as fused and spirocyclic systems. nih.gov These annulation reactions significantly increase molecular complexity and are crucial in the synthesis of natural products and other intricate organic molecules. researchgate.net

A prominent example is the use of 7-hydroxy-4-methylindanone in the total synthesis of the naturally occurring norditerpenoids, cephanolides A–D. nih.gov In a multi-step sequence, the indanone is first converted to its triflate derivative. nih.govnsf.gov This is followed by an iterative sp2-sp3 Suzuki cross-coupling with a pyrone triflate and an ethylene-derived boron compound. nih.govnsf.gov The resulting intermediate then undergoes an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to construct the complex fused-ring system of the cephanolides. nih.govnsf.gov

Other annulation strategies applicable to the 1-indanone framework include:

Ring Expansion: Rhodium-catalyzed insertion of ethylene (B1197577) or alkynes into the C–C bond of the indanone can expand the five-membered ring to form benzocycloheptenone skeletons. nih.govscispace.com These reactions can be highly regioselective and proceed with high atom economy. scispace.com

Fused Heterocycle Formation: 2-Arylidene-1-indanones can react with annulating partners like 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst to form indeno-fused pyridopyrimidine scaffolds. scispace.comrsc.org

Spirocycle Synthesis: Various methods exist for constructing spiro frameworks, where a single carbon atom is part of two rings. For example, base-promoted reactions of arylidene indanones with specific N-ylides can generate spiroindeno cyclopropanes. rsc.org

| Starting Material | Reaction Type | Resulting Framework | Example Application |

|---|---|---|---|

| 7-Hydroxy-4-methyl-1-indanone (B1367055) | Triflation, Suzuki Coupling, [4+2] Cycloaddition | Fused Polycyclic | Total synthesis of Cephanolides A-D. nih.gov |

| 1-Indanone derivatives | Rhodium-catalyzed alkyne insertion | Fused Carbocyclic (Benzocycloheptenone) | Construction of seven-membered rings. nih.govscispace.com |

| 2-Arylidene-1-indanones | Reaction with N-ylides | Spirocyclic (Spiroindeno cyclopropane) | Formation of spiro compounds. rsc.org |

Derivatization Strategies for Structure-Activity Relationship Studies (Non-Clinical Focus)

Derivatization of the this compound core is a key strategy for systematically studying how structural modifications influence chemical properties and reactivity. These structure-activity relationship (SAR) studies, from a chemical perspective, explore the impact of different functional groups on the molecule's electronic nature, steric profile, and potential for intermolecular interactions.

Common derivatization strategies include:

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated (e.g., converted to a methoxy (B1213986) ether) or esterified. These changes eliminate a hydrogen bond donor site and alter the polarity and steric bulk at the C-4 position.

Transformations of the Carbonyl Group: Beyond aldol-type reactions, the carbonyl group can undergo reactions such as reductive amination to introduce amine functionalities, providing a site for further modification and altering the electronic character from a π-acceptor (carbonyl) to a σ-donor (amine).

Comparative Reactivity Studies with Related Indanones

The reactivity of this compound is influenced by the electronic effects of its substituents compared to unsubstituted 1-indanone or indanones with different substitution patterns. lasalle.edu The hydroxyl group at C-4 and the methyl group at C-7 both act as electron-donating groups (EDGs), which impacts the reactivity of both the aromatic ring and the carbonyl system. libretexts.orglumenlearning.com

Inductive and Resonance Effects: The methyl group is a weak activating group, donating electron density primarily through an inductive effect (+I). lasalle.edu The hydroxyl group is a strong activating group, donating electron density through a powerful resonance effect (+R) by its lone pair of electrons, which outweighs its inductive electron-withdrawing effect (-I). lasalle.edulumenlearning.com

Effect on Reactivity:

Aromatic Ring: The increased electron density from these EDGs makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution compared to unsubstituted 1-indanone.

α-Methylene Group: The electron-donating nature of the hydroxyl group can slightly decrease the acidity of the α-protons compared to an indanone with an electron-withdrawing group, potentially affecting the rate of enolate formation in base-catalyzed reactions like the aldol condensation. However, this effect is often subtle.

Carbonyl Group: Conversely, indanones with electron-withdrawing groups (EWGs) would exhibit a more electrophilic carbonyl carbon and more acidic α-protons, enhancing their reactivity in nucleophilic additions and condensations. beilstein-journals.org Studies on Nazarov cyclizations to form indanones have shown that the electronic nature of substituents on the precursor dienone can control the reactivity and selectivity of the cyclization. beilstein-journals.org Similarly, the electronic properties of substituents on the indanone ring itself are expected to modulate its reactivity in subsequent transformations.

Reaction Mechanism Elucidation (e.g., Carbene/Alkyne Metathesis)

Understanding the mechanisms of reactions involving the indanone scaffold is crucial for developing new synthetic methodologies. While specific mechanistic studies on this compound are scarce, the mechanisms for general 1-indanone transformations are well-established.

Aldol Condensation Mechanism: The base-catalyzed Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of the indanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone (the aldol adduct), which readily undergoes base-catalyzed dehydration (elimination of water) to yield the thermodynamically stable conjugated α,β-unsaturated ketone, the arylidene indanone. rsc.org

Carbene/Alkyne Metathesis: While not originating from this compound itself, related structures are used in advanced transition-metal-catalyzed reactions. For example, an iron-catalyzed carbene/alkyne metathesis reaction has been reported for the synthesis of indeno[1,2-c]furan cores from o-alkynylbenzoyl diazoacetates. nih.gov The proposed mechanism involves the initial formation of an iron carbene intermediate from the diazo compound. researchgate.netnih.gov This is followed by a 5-exo-dig carbocyclization to produce a vinyl iron carbene, which then undergoes an intramolecular [3+2] cycloaddition to form the fused furan (B31954) ring. nih.gov Such mechanisms highlight modern synthetic strategies for elaborating indanone-like structures. mdpi.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR and ¹³C NMR Analysis for Structural Confirmation

One-dimensional NMR provides fundamental information about the molecular skeleton. In the ¹H NMR spectrum of 4-Hydroxy-7-methyl-1-indanone, each distinct proton or group of equivalent protons generates a signal, with its chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) revealing its local environment. Similarly, the ¹³C NMR spectrum shows a signal for each unique carbon atom.

The reported ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), confirm its key structural features. The ¹H NMR spectrum clearly shows signals for the aromatic methyl group, the two methylene (B1212753) groups of the five-membered ring, the two coupled aromatic protons, and the phenolic hydroxyl proton. The ¹³C NMR spectrum complements this by showing ten distinct carbon signals, corresponding to the carbonyl carbon, the aromatic carbons (including two quaternary carbons), the methylene carbons, and the methyl carbon, confirming the molecular formula C₁₀H₁₀O₂.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 2.41 | Singlet | - | 3H | Ar-CH₃ |

| 2.68 | Triplet | 6.0 | 2H | H-2 |

| 3.01 | Triplet | 6.0 | 2H | H-3 |

| 6.78 | Doublet | 8.1 | 1H | H-6 |

| 7.02 | Doublet | 8.1 | 1H | H-5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 22.0 | Ar-CH₃ |

| 29.8 | C-3 |

| 36.6 | C-2 |

| 114.9 | C-6 |

| 116.0 | C-3a |

| 127.3 | C-7 |

| 133.0 | C-5 |

| 146.1 | C-7a |

| 155.1 | C-4 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

While 1D NMR spectra provide a list of the molecular components, 2D NMR experiments reveal how they are connected. These techniques plot correlations between nuclei, providing a roadmap of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the signals of the H-2 protons (δ 2.68) and the H-3 protons (δ 3.01), confirming their adjacency in the cyclopentanone (B42830) ring. It would also show a correlation between the two aromatic protons, H-5 (δ 7.02) and H-6 (δ 6.78), confirming their ortho relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, providing definitive C-H assignments. An HSQC spectrum would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals: δ 2.41 (¹H) to δ 22.0 (¹³C) for the methyl group, δ 2.68 to δ 36.6 for the C-2 methylene group, δ 3.01 to δ 29.8 for the C-3 methylene group, δ 6.78 to δ 114.9 for the C-6 methine, and δ 7.02 to δ 133.0 for the C-5 methine.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons. Key HMBC correlations for this compound would include:

The methyl protons (δ 2.41) showing correlations to the aromatic carbons C-6, C-7, and C-7a, establishing the position of the methyl group.

The methylene protons at H-2 (δ 2.68) showing a correlation to the carbonyl carbon C-1 (δ 207.2), confirming the α-position to the ketone.

The aromatic proton H-5 (δ 7.02) showing correlations to the hydroxyl-bearing carbon C-4 and the quaternary carbon C-3a, confirming the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₀H₁₀O₂, the calculated exact mass is 162.0681 g/mol . An HRMS measurement yielding a value extremely close to this would confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information and helps to differentiate between isomers. The low-resolution mass spectrum of this compound shows the molecular ion (M⁺) at an m/z of 162.

In an MS/MS experiment, this M⁺ ion would be subjected to fragmentation. The resulting pattern is a fingerprint of the molecule's structure. For aromatic ketones, common fragmentation pathways include the loss of substituents and cleavages of ring structures.

Table 3: Plausible MS/MS Fragments of this compound

| m/z | Proposed Fragment | Plausible Loss from Parent Ion (m/z 162) |

|---|---|---|

| 147 | [M - CH₃]⁺ | Loss of the methyl radical |

| 134 | [M - CO]⁺ | Loss of carbon monoxide from the ketone |

| 133 | [M - CHO]⁺ | Loss of a formyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying which functional groups are present.

The IR spectrum of this compound shows strong, characteristic absorption bands that confirm the presence of its key functional groups. A very broad band around 3300 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. A strong, sharp absorption band observed at 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the conjugated ketone in the five-membered ring. Other expected bands would be found in the 3000-2850 cm⁻¹ region for C-H stretching and in the 1600-1450 cm⁻¹ region for C=C stretching within the aromatic ring.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl |

| 1680 (strong) | C=O stretch | Aromatic Ketone |

| ~3000-2850 | C-H stretch | Methyl, Methylene |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, a solved single-crystal X-ray structure for this compound has not been reported in publicly accessible databases.

However, the crystallographic data for the closely related compound, 4-Hydroxyindan-1-one , which lacks the methyl group at the 7-position, has been determined. unigoa.ac.in This data provides a valuable reference for predicting the likely solid-state conformation of this compound. The crystal structure of 4-Hydroxyindan-1-one reveals a nearly planar molecular structure. unigoa.ac.in In its crystal lattice, molecules are interconnected through intermolecular O—H···O and C—H···O hydrogen bonds, forming infinite one-dimensional chains. unigoa.ac.in It is plausible that this compound would exhibit similar planarity and hydrogen bonding patterns in the solid state.

Table 1: Crystallographic Data for 4-Hydroxyindan-1-one unigoa.ac.in

| Parameter | Value |

| Chemical Formula | C₉H₈O₂ |

| Molecular Weight | 148.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.5890 (6) Å |

| b | 8.6160 (3) Å |

| c | 13.9435 (6) Å |

| α | 90° |

| β | 116.738 (6)° |

| γ | 90° |

| Volume | 1457.98 (13) ų |

| Z | 8 |

UV-Visible Spectroscopy and Chromophore Analysis

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption is dependent on the electronic transitions within the molecule and provides information about the chromophores present. A chromophore is the part of a molecule responsible for its color, which in the case of UV-Vis spectroscopy, refers to the groups of atoms that absorb light in the UV-visible region.

The chromophore in this compound consists of the benzene ring fused to the α,β-unsaturated ketone of the indanone system. This extended conjugated system is expected to result in characteristic absorption bands in the UV region. The electronic transitions responsible for this absorption are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and enone systems. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring, such as the hydroxyl and methyl groups in the case of this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 4-Hydroxy-7-methyl-1-indanone. These calculations provide detailed information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting its reactivity.

Studies on structurally related hydroxy-substituted cyclic chalcone (B49325) derivatives demonstrate that the enol-keto tautomerism, a phenomenon relevant to this compound, can be elucidated using DFT. The calculations help in determining the relative stabilities of the tautomers and the energy barriers for their interconversion. For instance, in similar systems, the enol tautomer is often found to be more stable due to the formation of a strong intramolecular hydrogen bond.

Furthermore, DFT calculations can predict various molecular descriptors that correlate with the compound's biological activity. While specific DFT studies on this compound are not extensively reported in the literature, research on similar phenolic compounds, such as 7-hydroxy-4-methyl coumarin (B35378) derivatives, shows a strong correlation between calculated parameters and experimental observations. researchgate.net These parameters, including dipole moment, ionization potential, electron affinity, and HOMO-LUMO energy gap, provide a quantitative basis for predicting the compound's behavior in chemical and biological systems. researchgate.net

Table 1: Representative Data from DFT Calculations on a Structurally Related Phenolic Compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.5 D | Influences the molecule's solubility and binding interactions. |

Note: The data in this table is illustrative and based on calculations for a structurally similar compound, 7-hydroxy-4-methyl coumarin, to demonstrate the type of information obtained from DFT studies. researchgate.net

Molecular Docking Studies for Biological Target Interactions (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, molecular docking studies can help to identify potential protein targets and predict the binding affinity and interactions that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not widely published, research on other indanone derivatives has demonstrated their potential as inhibitors of various enzymes. For example, studies on isoxazole-fused indanones have shown that these compounds can exhibit good anti-inflammatory activity, and molecular docking has been used to rationalize these findings. researchgate.net In such studies, the indanone scaffold is typically docked into the active site of an enzyme, and the binding mode is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein. researchgate.net

The general procedure for a molecular docking study of this compound would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank.

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

Generating a 3D conformation of this compound.

Using a docking program to place the ligand into the active site of the protein and score the different binding poses.

Analyzing the top-ranked poses to understand the binding interactions.

These studies can provide valuable insights into the potential therapeutic applications of this compound and guide the design of more potent and selective derivatives.

Molecular Dynamics Simulations to Elucidate Inhibitory Effects (Non-Clinical)

Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of a system. In the context of drug discovery, MD simulations can be used to study the stability of a ligand-receptor complex predicted by molecular docking and to elucidate the mechanism of inhibition.

For a compound like this compound, MD simulations could be performed on its complex with a potential protein target. These simulations can reveal:

The stability of the binding pose over time.

The flexibility of the ligand and the protein upon binding.

The key protein residues involved in the interaction.

The role of water molecules in the binding site.

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity or physicochemical properties. The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure.

The indanone scaffold is present in a variety of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. beilstein-journals.org This suggests that the indanone core of this compound is a valuable starting point for developing new therapeutic agents.

SAR studies on indanone derivatives would involve synthesizing a series of analogues with systematic modifications to the core structure and evaluating their biological activity. Key structural features of this compound that could be modified include:

The position and nature of the substituents on the aromatic ring.

The functional groups on the five-membered ring.

The stereochemistry of the molecule.

By correlating the changes in structure with the observed changes in activity, a predictive SAR model can be developed. This model can then be used to design new compounds with improved potency and selectivity. For example, the antibacterial activity of this compound, which was isolated from the cyanobacterium Nostoc commune, could be optimized through SAR studies. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Processes

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process in which a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. This process often results in a large Stokes shift, which is the difference between the absorption and emission maxima. Molecules exhibiting ESIPT are of great interest for applications in fluorescent probes, sensors, and light-emitting diodes.

7-hydroxy-1-indanone (B1662038) is a well-studied prototype for ESIPT. researchgate.net Upon excitation with UV light, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, facilitating the transfer of the proton from the hydroxyl group to the carbonyl oxygen. This creates a transient tautomer that is responsible for the observed fluorescence.

Studies on 7-hydroxy-1-indanone have shown that it undergoes an ultrafast ESIPT, leading to a unique tautomer emission with a large Stokes shift. researchgate.net The dynamics and thermodynamics of the ESIPT process are influenced by the strength of the intramolecular hydrogen bond. In some indanone derivatives, reversible ESIPT can occur, leading to dual emission from both the normal and the proton-transferred forms. researchgate.net The specific substitution pattern of this compound, with a hydroxyl group at position 4 and a methyl group at position 7, will influence the electronic properties and therefore the ESIPT characteristics of the molecule.

Energetic Studies of Isomers

The study of the relative energies of isomers is crucial for understanding their stability and reactivity. For this compound, this includes constitutional isomers and tautomers. The enol-keto tautomerism, as discussed in the context of ESIPT, is a key isomeric equilibrium.

Computational methods, such as DFT and high-level ab initio calculations, are powerful tools for determining the gas-phase enthalpies of formation of different isomers. mdpi.com These calculations, often combined with experimental data from techniques like combustion calorimetry, provide a comprehensive energetic profile of the compound.

A study on the energetic effects of methyl and methoxy (B1213986) substitutions on the indanone core has provided valuable data on the enthalpies of formation of various indanone derivatives. mdpi.com The results indicate that the presence and position of substituents significantly impact the stability of the molecule. For instance, the insertion of a methyl group into the indanone ring system has a quantifiable energetic effect. mdpi.com

Table 2: Enthalpic Increments for Methyl Group Insertion in Cyclic Ketones (kJ·mol⁻¹)

| Parent Molecule | Position of Methyl Group | Enthalpic Increment (kJ·mol⁻¹) |

|---|---|---|

| Cyclopentanone (B42830) | 2 | -35.1 |

| Cyclopentanone | 3 | -33.9 |

| 1-Indanone (B140024) | 2 | -35.6 |

Source: Adapted from energetic studies on methyl-substituted indanones. mdpi.com

Biological Activities and Mechanistic Investigations Non Clinical

Antimicrobial Activity

The 1-indanone (B140024) scaffold is a structural motif found in various compounds exhibiting a wide range of biological activities, including antimicrobial properties. beilstein-journals.org Research into this class of compounds has demonstrated effects against both bacteria and fungi.

4-Hydroxy-7-methyl-1-indanone, a natural product isolated from the cultured cyanobacterium Nostoc commune, has been identified as possessing antibacterial activity. researchgate.netunigoa.ac.in While detailed mechanistic studies or broad-spectrum activity data for this specific compound are not extensively documented in the reviewed literature, the inherent antibacterial potential of the 1-indanone core is well-recognized. researchgate.net

Studies on other, more complex indanone derivatives have provided insight into the antibacterial potential of this chemical class. For instance, a series of synthesized aurone (B1235358) and indanone derivatives were evaluated for their inhibitory activity against various bacterial strains. nih.gov Although these derivatives are not this compound, the results demonstrate the capacity of the indanone skeleton to serve as a basis for potent antibacterial agents. The research indicated that these derivatives could strongly inhibit the growth of Gram-positive bacteria. nih.gov

| Compound | Minimum Inhibitory Concentration (MIC) in µM | Minimum Bactericidal Concentration (MBC) in µM |

|---|---|---|

| Indanone Derivative A5 | 15.625 | Data Not Provided |

| Indanone Derivative A6 | Data Not Provided | 62.5 |

| Indanone Derivative A8 | Data Not Provided | 62.5 |

| Indanone Derivative D2 | 15.625 | Data Not Provided |

| Indanone Derivative E7 | Data Not Provided | 62.5 |

Data sourced from a study on various indanone derivatives, not this compound specifically. nih.gov

The 1-indanone structural framework is also associated with antifungal activity. beilstein-journals.org A review of synthetic methods and biological activities notes that 1-indanone derivatives can be effective fungicides. beilstein-journals.orgresearchgate.net Specific derivatives have been tested for their in vitro antifungal activity against pathogens such as Aspergillus niger and Penicillium notatum. beilstein-journals.org Among a series of tested compounds, certain derivatives revealed potent antifungal effects. beilstein-journals.org However, specific studies detailing the antifungal spectrum or efficacy of this compound itself were not identified in the available research.

Anticancer Research (In vitro / Animal Models, Mechanistic Studies)

The 1-indanone core structure has served as a foundation for the development of compounds with significant anticancer properties. beilstein-journals.orgnih.gov Derivatives of 1-indanone have been investigated for their cytotoxic effects against various cancer cell lines and their ability to interfere with key cellular processes involved in cancer progression. nih.gov

Topoisomerases are critical enzymes in DNA replication and are validated targets for cancer chemotherapy. nih.gov While certain nitrogen-containing heterocyclic compounds such as indenoindolones have been investigated as topoisomerase II inhibitors, there is no direct evidence in the provided literature to suggest that this compound functions as a topoisomerase inhibitor. researchgate.net This mechanism of action is more established for other, structurally distinct classes of anticancer agents. nih.gov

Research has focused on the synthesis of 2-benzylidene-1-indanone (B110557) derivatives, which have demonstrated strong cytotoxicity against several human cancer cell lines. nih.gov These compounds have shown potent inhibitory effects on cell growth, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar to low-micromolar range. nih.gov For example, certain 1-indanone derivatives related to combretastatin (B1194345) A-4 exhibited significant cytotoxicity against the K562 human chronic myelogenous leukaemia cell line. nih.gov

| Cancer Cell Line | Abbreviation | IC₅₀ Range (µM) |

|---|---|---|

| Breast | MCF-7 | 0.01 - 0.88 |

| Colon | HCT | 0.01 - 0.88 |

| Leukemia | THP-1 | 0.01 - 0.88 |

| Lung | A549 | 0.01 - 0.88 |

Data reflects the activity of 2-benzylidene-1-indanone derivatives, not this compound. nih.gov

A key mechanism for the anticancer activity of some 1-indanone derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division. By disrupting this process, tubulin-targeting agents can arrest the cell cycle and induce apoptosis in cancer cells. Synthesized 2-benzylidene-1-indanones have shown potent inhibition of tubulin polymerization, with IC₅₀ values ranging from 0.62 to 2.04 µM. nih.gov This activity is comparable to other known tubulin inhibitors and highlights a significant mechanism through which this class of compounds exerts its anticancer effects. nih.gov

Inhibition of Hypoxia-Induced Activation of Vascular Endothelial Growth Factor (VEGF)

Currently, there is no publicly available scientific literature detailing studies that have specifically investigated the effect of this compound on the hypoxia-induced activation of Vascular Endothelial Growth Factor (VEGF). Research has not yet focused on whether this compound can modulate angiogenesis-related pathways.

Enzyme Inhibition Studies

The indanone scaffold is a core structure in various enzymatically active compounds. However, research specifically on this compound is limited.

Direct studies on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by this compound have not been reported. However, the core structure of this compound has been used as a starting point for the synthesis of more complex derivatives with potential cholinesterase-inhibiting activity. For instance, a study focused on 2-arylidene-4-methoxy (or hydroxy)-7-methyl-1-indanone derivatives, which were inspired by the AChE inhibitor drug Donepezil. researchgate.net These derivatives were synthesized for biological evaluation, suggesting the potential of the this compound moiety as a scaffold for developing new AChE inhibitors. researchgate.net No specific inhibition data (e.g., IC₅₀ values) for the parent compound, this compound, is available.

As of this review, no specific research has been published on the direct effects of this compound on the self-assembly or disaggregation of amyloid beta (Aβ) peptides. This area remains unexplored for this particular compound.

There is no evidence in the current scientific literature to suggest that this compound has been evaluated as an inhibitor of dual specificity phosphatases (DUSPs).

Investigations into the direct inhibitory activity of this compound against cyclooxygenase enzymes (COX-1 and COX-2) have not been reported in published studies. Therefore, its potential as a COX inhibitor remains unknown.

Antioxidant Activity and Reactive Oxygen Species (ROS) Inhibition

The 1-indanone scaffold is a structural motif present in various compounds that have demonstrated notable antioxidant properties. Derivatives of indanone have been investigated for their capacity to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which are implicated in cellular damage and inflammatory processes. During inflammatory responses, ROS can activate signaling pathways like NF-κB, which increases the production of pro-inflammatory cytokines. The 1-indanone structure is recognized for its potential to counteract these effects by inhibiting ROS production.

Research into novel indan-1-one derivatives has shown significant antioxidant activity in various assays. For example, a series of compounds designed based on the structure of the Alzheimer's drug Donepezil demonstrated potent antioxidant capabilities alongside their primary enzymatic inhibition functions. These findings highlight the therapeutic potential of the indanone core in modulating inflammation and oxidative stress.

| Compound Series | Assay | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Indanone-Cinnamic Acid Hybrids | ROS Scavenging | Compounds 6a and 6o showed potent activity | |

| Donepezil-based Indan-1-one Derivatives | Antioxidant Activity | Compounds D28–D30 and D37–D39 showed significant activity | |

| Gallic Acid-based Indanone Derivative | Antioxidant Activity | Acknowledged as a beneficial biological activity |

Antimalarial Activity

The 1-indanone scaffold has been identified as a promising framework for the development of new antimalarial agents. Natural and synthetic indanones are part of a broader class of compounds, including their acyclic cousins chalcones, that have been explored for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Studies have shown that modifying the core indanone structure can lead to compounds with significant antiplasmodial effects. For instance, substituting a benzofuranone moiety with an indanone in a series of potential antimalarial compounds resulted in a decrease in activity, suggesting that the specific structural conformation is crucial for its mechanism of action. Nevertheless, other research focusing on arylidene indanones has highlighted their potential as antimalarials. The activity of these compounds is often attributed to their ability to interfere with critical parasitic processes, such as heme polymerization.

| Compound/Series | P. falciparum Strain | Activity (IC50) | Reference |

|---|---|---|---|

| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | K1 (Resistant) | <0.654 nM | |

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | 3D7 (Sensitive) | 0.28 µM | |

| Indanone-substituted benzofuranone (Compound 6) | K1 / 3D7 | Less active than benzofuranone parent |

Antispasmodic Activity

Natural indanones, including this compound, have been reported to exhibit antispasmodic properties. This activity is part of a range of biological effects observed for this class of compounds. Further research into other indanone derivatives has provided additional evidence for their muscle relaxant capabilities.

In a study investigating the traditional use of the medicinal plant Heterophragma adenophyllum for muscular tension, an indanone derivative, methyl,1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate, was isolated. In vivo assessments in mice demonstrated that this compound produced a significant muscle coordination effect, with a maximum effect of 51% observed in the traction test. This finding provides a pharmacological basis for the traditional use of plants containing indanones as muscle relaxants. The structural similarities between this indanone derivative and known muscle relaxant drugs further support its potential in this therapeutic area.

Potential for Multi-Target Ligand Development (Non-Clinical)

The indanone scaffold is considered a valuable platform for the design of multi-target-directed ligands (MTDLs), particularly for complex multifactorial diseases like Alzheimer's. The core structure allows for the development of single molecules that can interact with multiple pathological targets simultaneously. Research in this area has focused on creating indanone derivatives that can inhibit cholinesterases (AChE and BuChE), prevent the aggregation of amyloid-beta (Aβ) plaques, and inhibit monoamine oxidase (MAO) enzymes.

Several studies have successfully synthesized novel indan-1-one derivatives that exhibit potent, multi-faceted activity. For example, certain derivatives have shown inhibitory activity against AChE in the nanomolar range, comparable to the drug donepezil, while also significantly inhibiting Aβ aggregation. Other series have been developed that effectively inhibit AChE, BChE, and MAO-B enzymes, in addition to preventing β-amyloid plaque formation. This multi-target approach is a promising strategy for developing more effective treatments for neurodegenerative diseases.

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Indanone Derivative 9 | AChE | 14.8 nM | |

| Indanone Derivative 14 | AChE | 18.6 nM | |

| Indanone Derivative D28 | AChE | 0.0248 µM | |

| Indanone Derivative D29 | AChE | 0.0224 µM | |

| Indanone Derivative D30 | AChE | 0.0257 µM |

Biosynthetic Pathways of Indanone Natural Products

This compound is a natural product isolated from the cyanobacterium Nostoc commune. While the specific enzymatic steps for its formation in this organism have not been fully elucidated, the biosynthesis of the aromatic core of natural products generally involves primary metabolic routes such as the shikimate and polyketide pathways.

In many organisms, the shikimate pathway is responsible for producing aromatic amino acids, which serve as precursors for a vast array of secondary metabolites. The polyketide pathway, catalyzed by polyketide synthases (PKS), is another major route for generating structural diversity in natural products. Fungal PKS, for example, are known to produce polyketides that feature a highly functionalized indanone ring nucleus. The biosynthesis of some natural products involves a combination of these pathways, where one part of the carbon skeleton is derived from the shikimate pathway and the other from the acetate-malonate (polyketide) pathway. It is plausible that the biosynthesis of this compound in Nostoc commune utilizes precursors from one or both of these fundamental pathways to construct its characteristic indanone framework.

Applications in Advanced Chemical and Material Science Non Therapeutic

Use as Synthetic Intermediates and Building Blocks for Complex Molecules

4-Hydroxy-7-methyl-1-indanone is a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures found in natural products. nih.gov Its indanone core provides a rigid scaffold that can be elaborated through various chemical transformations.

A notable application of this compound is in the multi-step synthesis of naturally occurring sesquiterpenoids, such as those in the pterosin family. researchgate.netnih.gov Pterosins are compounds isolated from bracken fern (Pteridium aquilinum) that have been studied for their biological activities. nih.gov For instance, the synthesis of Pterosin A has been achieved using a 1-indanone (B140024) derivative as a key starting material. nih.gov

Researchers have also utilized 7-hydroxy-4-methyl-1-indanone (B1367055) to successfully synthesize cephanolides A–D, another group of naturally occurring compounds. nih.govrsc.org The synthesis commenced with the triflation of the indanone, followed by a Suzuki cross-coupling reaction to introduce further complexity, demonstrating the compound's utility in building intricate molecular frameworks. nih.govrsc.org The indanone structure is also a core component of various bioactive natural products and has been instrumental in the development of catalytic asymmetric synthesis. rsc.org

The versatility of the 1-indanone core is further highlighted by its use in annulation reactions to create fused and spiro frameworks. nih.gov These reactions, which involve the formation of new rings onto the existing indanone structure, open avenues to novel carbo- and heterocyclic compounds with potential applications in material science. rsc.org

Table 1: Examples of Complex Molecules Synthesized from 1-Indanone Derivatives

| Target Molecule | Starting Material Class | Key Reaction Type(s) | Reference |

| Pterosin A | 1-Indanone Derivative | Friedel–Crafts acylation, Cyclization | nih.gov |

| Cephanolides A–D | 7-Hydroxy-4-methyl-1-indanone | Triflation, Suzuki cross-coupling, [4+2] Cycloaddition | nih.govrsc.org |

| Fused Carbocycles | Alkylated 1-indanones | Cobalt-catalyzed intramolecular cyclization | rsc.org |

| Benzocycloheptenones | 1-Indanones | Rhodium-catalyzed [5+2] cycloaddition | nih.govrsc.org |

Ligands in Olefinic Polymerization Catalysis

While the broader class of 1-indanone derivatives has been investigated for various catalytic applications, their specific use as ligands in olefinic polymerization catalysis is an area of specialized research. The structural rigidity and potential for functionalization of the indanone scaffold can be advantageous in designing ligands that influence the activity and selectivity of polymerization catalysts. Derivatives of 1-indanone have been explored as starting points for creating new ligands for transition metal catalysts. For example, 7-methyl substituted 1-indanone has been used as a substrate for the synthesis of bisoxazolidine (B8223872) ligands. beilstein-journals.org The development of such ligands is crucial for advancing catalyst design in the production of polymers with controlled properties.

Research in Agrochemistry (e.g., Insecticides, Fungicides, Herbicides)

The 1-indanone scaffold is a recognized pharmacophore in the development of new agrochemicals. nih.govbeilstein-journals.orgresearchgate.net Extensive studies have demonstrated that derivatives of 1-indanone can exhibit potent insecticidal, fungicidal, and herbicidal activities. nih.govbeilstein-journals.orgresearchgate.net The inherent biological activity of the this compound moiety itself makes it an attractive starting point for the synthesis of novel agrochemical candidates. researchgate.net

Research in this area focuses on synthesizing new 2-arylidene indanone moieties and other derivatives for biological evaluation against various agricultural pests and diseases. researchgate.net The structural modifications of the 1-indanone core allow for the fine-tuning of activity and selectivity, which is a key aspect of modern agrochemical development. The broad spectrum of biological activity associated with 1-indanones continues to drive their exploration in the search for effective and environmentally safer agricultural solutions. nih.govbeilstein-journals.org

Development of Molecular Devices and Probe Sensors

Indanone derivatives, including those based on the 7-hydroxy-1-indanone (B1662038) structure, are employed as functional organic materials. nih.govrsc.org Their photophysical properties make them suitable for applications in molecular devices and as fluorescent probes. Theoretical and experimental studies have investigated 7-hydroxy-1-indanone-based fluorophores for their potential as near-infrared (NIR) fluorescent dyes. nih.gov

These dyes can exhibit large Stokes shifts, which is a desirable characteristic for fluorescent probes used in biological imaging as it minimizes self-quenching and improves signal-to-noise ratios. nih.gov The development of such probes can lead to enhanced image contrast and brightness, which is crucial for the sensitive determination of biological targets. nih.gov The ability to fine-tune the emission wavelengths of these indanone-based dyes opens up possibilities for creating a new generation of efficient NIR fluorescent probes. nih.gov

Applications as Laser Dyes

The same photophysical properties that make 7-hydroxy-1-indanone derivatives suitable for molecular probes also lend themselves to applications as laser dyes. nih.gov These compounds can exhibit strong fluorescence, a key requirement for a laser dye. Research has shown that certain 7-hydroxy-1-indanone-based chromophores can produce normal and near-infrared (NIR) fluorescence emissions. nih.gov The development of new dyes that can operate in the NIR region is of particular interest for various technological applications, including in biological imaging and telecommunications. The unique electronic structure of these indanone derivatives allows for excited-state intramolecular proton transfer (ESIPT), a process that can contribute to their desirable photophysical characteristics, such as large Stokes shifts. nih.gov

Role in Bioluminescence Reaction Mechanism Studies

In the study of bioluminescence, understanding the underlying chemical reactions is crucial. researchgate.net Inhibitors and analogs of the natural substrates (luciferins) are valuable tools for probing the reaction mechanisms of luciferases, the enzymes that catalyze these light-emitting reactions. beilstein-journals.org To this end, inhibitors containing a 1-indanone core have been synthesized to investigate the bioluminescence reaction mechanism of coelenterazine, a type of luciferin. beilstein-journals.org By observing how these synthetic inhibitors interact with the luciferase enzyme, researchers can gain insights into the active site and the various steps of the catalytic cycle that lead to light emission. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Diversified Analog Libraries

The development of robust and flexible synthetic routes is paramount for creating a wide range of analogs for structure-activity relationship (SAR) studies. Research has already established efficient methods for the synthesis of the parent compound. Two distinct, high-yielding synthetic routes starting from 6-methylcoumarin (B191867) have been described. researchgate.net One pathway involves a multi-step process of methylative lactone ring opening, catalytic hydrogenation, and subsequent cyclization, while a more direct, two-step alternative utilizes catalytic hydrogenation followed by fusion with anhydrous aluminum chloride. researchgate.net

The true future direction, however, lies in using 4-Hydroxy-7-methyl-1-indanone as a foundational scaffold to build more complex and diverse molecules. A significant breakthrough in this area is its application as a key commercially available intermediate in the total synthesis of the Cephalotaxus norditerpenoids, cephanolides A–D. nsf.gov This multi-step synthesis showcases the compound's utility in constructing complex, fused-ring systems, demonstrating its potential for generating libraries of intricate natural product analogs. nsf.govnih.gov

Future synthetic explorations will likely focus on leveraging the reactivity of the indanone core. Methodologies broadly applied to other 1-indanones, such as transition metal-catalyzed carbonylative cyclizations, microwave-assisted intramolecular Friedel–Crafts acylations, and Nazarov-type cyclizations, could be adapted to produce novel derivatives of this compound. beilstein-journals.orgnih.gov These approaches would enable systematic modification at various positions of the indanone ring, leading to the creation of extensive analog libraries necessary for probing biological activity.

| Starting Material | Key Reaction/Methodology | Product Class | Reference |

|---|---|---|---|

| 6-Methylcoumarin | Catalytic Hydrogenation & AlCl₃ Fusion | This compound | researchgate.net |

| This compound | Iterative Cross-Coupling & Diels-Alder Cycloaddition | Cephanolide Norditerpenoids | nsf.gov |

| 3-Arylpropanoic Acids | Microwave-Assisted Friedel–Crafts Acylation | Substituted 1-Indanones | nih.gov |

| Chalcones | Nazarov Cyclization | Substituted 1-Indanones | preprints.org |

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

This compound is known to possess antibacterial activity, a property noted upon its initial isolation. researchgate.netunigoa.ac.in The crude extracts of its natural source, Nostoc commune, have demonstrated a spectrum of inhibitory activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. scienggj.orgnih.gov

However, a significant gap in current knowledge is the precise molecular mechanism by which this compound exerts this antibacterial effect. Future research must move beyond simple inhibition assays to pinpoint the specific cellular machinery targeted by the compound. Advanced studies could involve:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the bacterial proteins or enzymes that bind to the compound.

Enzyme Kinetics: If a target enzyme is identified, detailed kinetic studies could elucidate the mode of inhibition (e.g., competitive, non-competitive).

Cellular-Level Investigations: Employing microscopy and molecular probes to observe the compound's effects on bacterial cell morphology, cell wall synthesis, DNA replication, or protein synthesis.

Understanding the mechanism of action is crucial, as it could reveal novel antibacterial strategies and provide a basis for designing more potent derivatives that overcome existing resistance mechanisms.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel analogs can be significantly accelerated by integrating computational modeling with experimental synthesis and testing. While this approach has not yet been extensively applied to this compound specifically, its successful use in designing other bioactive molecules provides a clear roadmap for future research. nih.gov

An integrated design strategy would involve:

Molecular Docking: If a biological target is identified (as per Section 8.2), computational docking studies can predict how different analogs of this compound would bind to the active site. This allows for the in-silico screening of virtual libraries to prioritize the synthesis of the most promising candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a preliminary set of analogs and measuring their biological activity, QSAR models can be built to correlate specific structural features (e.g., electronic properties, steric bulk) with potency. These models can then guide the design of next-generation compounds with enhanced activity.

Pharmacophore Modeling: Identifying the key structural features of the indanone essential for its antibacterial activity can help in designing novel scaffolds that retain these features while having improved properties.

This synergistic approach reduces the trial-and-error nature of traditional medicinal chemistry, allowing for a more focused and efficient discovery process.

Discovery of New Biological Targets and Pathways (Non-Clinical)

While the antibacterial activity of this compound is established, its full biological profile remains largely unexplored. The broader class of 1-indanones is known to exhibit a wide range of biological effects, including anti-inflammatory, antiviral, and anticancer activities. beilstein-journals.orgnih.govresearchgate.net This suggests that this compound and its derivatives may interact with a variety of currently unknown biological targets.